

(1-methyl-1H-indol-2-yl)methanol CAS number 1485-22-9

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (1-methyl-1H-indol-2-yl)methanol

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An In-Depth Technical Guide to (1-methyl-1H-indol-2-yl)methanol (CAS: 1485-22-9)

Authored by: Gemini, Senior Application Scientist Abstract

(1-methyl-1H-indol-2-yl)methanol, CAS number 1485-22-9, is a key heterocyclic building block in medicinal chemistry and organic synthesis. Its indole scaffold is a privileged structure in numerous biologically active compounds.^{[1][2]} This guide provides a comprehensive technical overview of its chemical properties, reliable synthetic protocols, purification strategies, and analytical characterization. We delve into the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. A significant application, its role as a precursor in the synthesis of partial agonists for peroxisome proliferator-activated receptors (PPAR α and PPAR γ) for treating type 2 diabetes, is also discussed.^[3]

Core Physicochemical & Safety Profile

Understanding the fundamental properties and safety requirements of a reagent is the bedrock of sound experimental design. **(1-methyl-1H-indol-2-yl)methanol** is a solid at room temperature.^[4] Its molecular structure, featuring a methylated indole core with a primary alcohol at the 2-position, dictates its reactivity and handling protocols.

Chemical Properties

The key physicochemical descriptors for this compound are summarized below.

Property	Value	Source
CAS Number	1485-22-9	[3] [4] [5]
Molecular Formula	C ₁₀ H ₁₁ NO	[4] [5]
Molecular Weight	161.20 g/mol	[4] [5]
IUPAC Name	(1-methylindol-2-yl)methanol	[5]
Physical State	Solid	[4]
Canonical SMILES	CN1C2=CC=CC=C2C=C1CO	[5]

Safety & Handling

This compound is classified as toxic if swallowed and causes serious eye damage.[\[4\]](#) Proper personal protective equipment (PPE), including gloves and eye/face protection, is mandatory. [\[4\]](#)[\[6\]](#) All manipulations should be performed in a well-ventilated area or a chemical fume hood. [\[6\]](#)[\[7\]](#)

Hazard Information	Handling & Storage Recommendations
GHS Hazard Statements	H301: Toxic if swallowed. H318: Causes serious eye damage. [4]
Incompatible Materials	Strong oxidizing agents. [4] [6]
Hazardous Decomposition	Carbon oxides, Nitrogen oxides. [4]
Storage Conditions	Store in a cool, dry, well-ventilated place in tightly sealed containers. [6]
First Aid (Eyes)	Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention. [4] [6]
First Aid (Ingestion)	If swallowed, seek immediate medical assistance. [6]

Synthesis and Purification

The most direct and common synthetic route to **(1-methyl-1H-indol-2-yl)methanol** is the reduction of the corresponding aldehyde, 1-methyl-1H-indole-2-carbaldehyde. This transformation is a cornerstone reaction in organic chemistry, converting a carbonyl group into a primary alcohol.

Synthetic Rationale and Reagent Selection

The reduction of an aldehyde to a primary alcohol can be achieved with various hydride reagents. Sodium borohydride (NaBH_4) is often the reagent of choice for this transformation due to its selectivity, milder reactivity compared to agents like lithium aluminum hydride (LiAlH_4), and ease of handling.^[8] NaBH_4 selectively reduces aldehydes and ketones without affecting other functional groups like esters or amides.^[8] The reaction is typically performed in a protic solvent, such as methanol or ethanol, which serves to protonate the intermediate alkoxide to yield the final alcohol product. While LiAlH_4 is also effective, it is far more reactive and requires anhydrous conditions and more stringent handling procedures.^[9]



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Synthetic workflow for **(1-methyl-1H-indol-2-yl)methanol**.

Detailed Experimental Protocol: Reduction of 1-methyl-1H-indole-2-carbaldehyde

This protocol is adapted from general procedures for the reduction of indole aldehydes.^{[9][10]}

Materials:

- 1-methyl-1H-indole-2-carbaldehyde
- Sodium Borohydride (NaBH_4)
- Methanol (MeOH), anhydrous

- Dichloromethane (DCM)
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Deionized water
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Round-bottom flask, magnetic stirrer, ice bath

Procedure:

- Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1-methyl-1H-indole-2-carbaldehyde (1.0 eq) in anhydrous methanol (approx. 0.2 M concentration).
- Reagent Addition: Cool the solution to 0 °C using an ice-water bath. To the stirred solution, add sodium borohydride (1.5 eq) portion-wise over 15 minutes. Causality Note: Slow, portion-wise addition is crucial to control the exothermic reaction and prevent excessive hydrogen gas evolution.
- Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed (typically 1-2 hours).
- Workup - Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly add saturated aqueous NH₄Cl solution to quench the excess NaBH₄. Causality Note: The acidic NH₄Cl protonates and neutralizes the borate species and any remaining hydride, safely terminating the reaction.
- Workup - Extraction: Remove the methanol under reduced pressure. To the remaining aqueous residue, add deionized water and extract the product with dichloromethane (3x volumes). Combine the organic layers.
- Drying and Filtration: Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo to yield the crude product.

Purification

The crude **(1-methyl-1H-indol-2-yl)methanol** is typically purified by flash column chromatography on silica gel.[9]

Protocol: Flash Chromatography

- Column Packing: Pack a glass column with silica gel using a slurry method with an appropriate non-polar solvent like hexane or petroleum ether.
- Sample Loading: Adsorb the crude product onto a small amount of silica gel and load it onto the top of the packed column.
- Elution: Elute the column with a solvent gradient, typically starting with a low polarity mixture and gradually increasing the polarity. A common eluent system is a gradient of ethyl acetate in petroleum ether or hexane (e.g., starting from 5:1 petroleum ether/EtOAc).[9]
- Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
- Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to afford the purified **(1-methyl-1H-indol-2-yl)methanol** as a solid.

Analytical Characterization

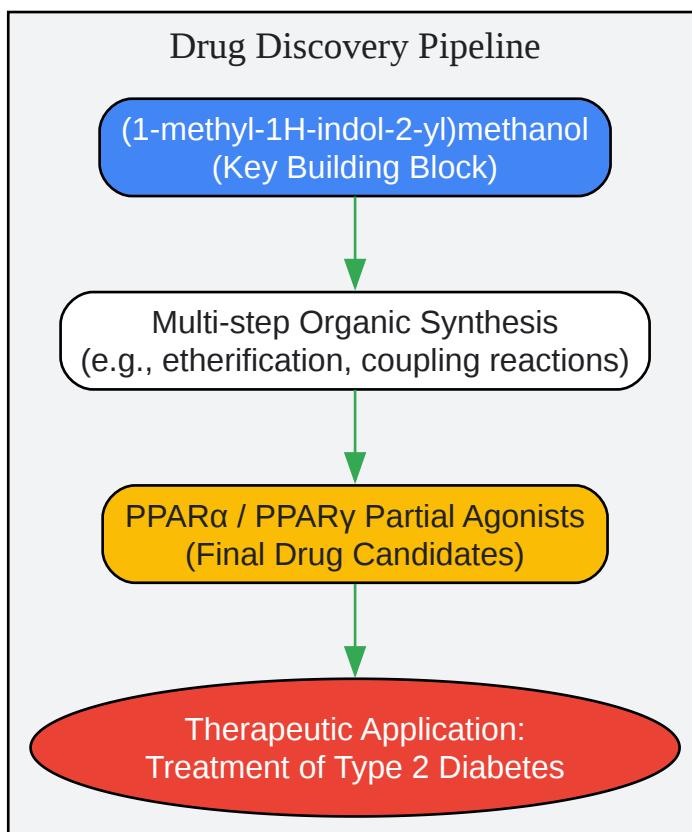
Confirmation of the product's identity and purity is achieved through standard spectroscopic techniques. While specific spectra for the N-methylated compound are not readily available in public literature, the expected shifts can be reliably predicted based on data for the parent compound, (1H-indol-2-yl)methanol.[9]

Technique	Expected Observations for (1-methyl-1H-indol-2-yl)methanol
¹ H NMR	~7.6-7.1 ppm: Multiplets corresponding to the 4 aromatic protons on the benzene ring. ~6.4 ppm: Singlet for the C3-H proton. ~4.8 ppm: Singlet for the two -CH ₂ OH protons. ~3.7 ppm: Singlet for the three N-CH ₃ protons. ~2.0 ppm: Broad singlet for the -OH proton (may be exchangeable with D ₂ O).
¹³ C NMR	~137-110 ppm: Signals for the 8 aromatic carbons of the indole ring. ~101 ppm: Signal for the C3 carbon. ~58 ppm: Signal for the -CH ₂ OH carbon. ~31 ppm: Signal for the N-CH ₃ carbon.
Mass Spec (MS)	Expected [M+H] ⁺ ion at m/z = 162.09.
Infrared (IR)	Broad absorption band around 3300-3400 cm ⁻¹ (O-H stretch), and characteristic C-H and aromatic C=C stretching frequencies.

Reactivity and Application in Drug Discovery

The primary alcohol functional group makes **(1-methyl-1H-indol-2-yl)methanol** a versatile intermediate. It can undergo oxidation to the corresponding aldehyde or carboxylic acid, esterification, or conversion to a leaving group (e.g., tosylate or halide) for subsequent nucleophilic substitution reactions.

Its most notable application is as a key reagent in the synthesis of partial agonists for PPAR α and PPAR γ , which are targeted in the treatment of type 2 diabetes.^[3] The indole moiety serves as a critical scaffold that can be further functionalized to achieve desired binding affinities and pharmacological profiles.



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Role as an intermediate in developing diabetes therapeutics.

Conclusion

(1-methyl-1H-indol-2-yl)methanol is a valuable and versatile chemical intermediate with a well-defined profile. Its synthesis via the reduction of the corresponding aldehyde is a robust and scalable process. The established protocols for its synthesis, purification, and characterization, combined with its demonstrated utility in constructing complex molecules for drug discovery, particularly for metabolic diseases, underscore its importance to the scientific community. Adherence to proper safety protocols is essential when handling this compound.

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- To cite this document: BenchChem. [(1-methyl-1H-indol-2-yl)methanol CAS number 1485-22-9]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b073441#1-methyl-1h-indol-2-yl-methanol-cas-number-1485-22-9]

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